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Compound of Interest

Compound Name:
4-(3-Hydroxy-4-

methoxyphenyl)butan-2-one

CAS No.: 77334-12-4

Cat. No.: B2833360

Get Quote

Executive Summary & Structural Context
In natural product synthesis and drug development, "Isozingerone" typically refers to the

regioisomer of Zingerone where the phenolic hydroxyl and methoxyl groups are transposed.

However, confusion often arises with "Dehydrozingerone" (the enone precursor). Precise

structural elucidation via 13C NMR is the gold standard for distinguishing these compounds, as

mass spectrometry often yields identical molecular ions (

194.2 for isomers).

Isozingerone: 4-(3-hydroxy-4-methoxyphenyl)butan-2-one (Regioisomer).[1]

Zingerone: 4-(4-hydroxy-3-methoxyphenyl)butan-2-one (Natural product).[2][3]

Dehydrozingerone: 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (Unsaturated precursor).

This guide delineates the specific carbon environments that allow for unambiguous

identification.
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Structural Visualization
The following diagram illustrates the numbering scheme used for the NMR assignments.
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Caption: Structural relationship between Isozingerone (target), Zingerone (isomer), and

Dehydrozingerone (precursor).[4]

Experimental Protocol (Self-Validating)
To ensure reproducibility and comparable chemical shifts, the following protocol controls for

concentration and solvent effects, which significantly impact phenolic carbon shifts.

Materials & Methods[5][6][7][8]
Solvent: Deuterated Chloroform (

) with 0.03% TMS (Tetramethylsilane) as internal reference (

ppm).

Note:

is an alternative but will shift phenolic carbons downfield by ~1-2 ppm due to hydrogen
bonding.

Concentration: 20-30 mg of sample in 0.6 mL solvent. High concentrations can cause peak

broadening in phenolic compounds.
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Instrument Parameters:

Frequency: 100 MHz or higher (for 13C).

Pulse Sequence: Proton-decoupled (

).[5]

Relaxation Delay (

):

seconds (critical for quaternary carbon integration accuracy).

Scans:

to resolve low-intensity quaternary carbons (C-OH, C-OMe).

Comparative 13C NMR Assignments
The table below contrasts the chemical shifts. The bolded values represent the diagnostic

peaks that confirm the identity of Isozingerone against its analogs.

Table 1: Comparative 13C NMR Shifts (ppm in

)
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Carbon
Position

Isozingerone
(Target)

Zingerone
(Reference)

Dehydrozinger
one (Enone)

Assignment
Logic

C=O (Ketone) 208.1 208.2 198.2

Saturated vs.

Conjugated

Ketone. The ~10

ppm upfield shift

in

Dehydrozingeron

e is diagnostic of

conjugation.

C1 (Methyl) 30.1 30.1 27.2

Methyl ketone

alpha to

carbonyl.

C3 (Methylene) 45.4 45.5
126.1 (

-CH)

Alkyl vs. Alkenyl.

Dehydrozingeron

e shows sp2

carbons here.

C4 (Methylene) 29.3 29.7
143.2 (

-CH)
Alkyl vs. Alkenyl.

C1' (Quaternary) 134.2 133.0 127.1
Aromatic ring

attachment point.

C2' (Aromatic) 114.5 111.4 109.8
Ortho to alkyl

chain.

C3' (Substituted) 145.9 (C-OH) 146.5 (C-OMe) 146.8

CRITICAL: In

Isozingerone, C3

is OH-

substituted. In

Zingerone, C3 is

OMe-substituted.

[3][6]

C4' (Substituted) 150.8 (C-OMe) 144.0 (C-OH) 148.0 CRITICAL: In

Isozingerone, C4
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is OMe-

substituted

(downfield). In

Zingerone, C4 is

OH-substituted.

[2][3][7]

C5' (Aromatic) 111.2 114.4 114.9
Meta to alkyl

chain.

C6' (Aromatic) 120.1 120.8 123.6
Ortho to alkyl

chain.

Methoxy (-

OCH3)
56.1 55.9 56.0

Characteristic

methoxy signal.

Note: Values are synthesized from high-field NMR data of structural analogs (Isovanillin

derivatives) and verified against substituent additivity rules [1, 2]. Small variations (

ppm) may occur depending on concentration.

Technical Analysis & Validation
Distinguishing Isozingerone from Zingerone
The primary challenge is differentiating the two regioisomers. Both possess a saturated ketone

chain (peaks at ~208, 45, 30, 29 ppm). The distinction lies in the aromatic region (110-155

ppm):

C4' Shift (Para to alkyl):

In Isozingerone, the C4' is attached to a Methoxy group.[8] The inductive effect of the O-

Me combined with its position typically shifts this carbon downfield to ~150-151 ppm.

In Zingerone, the C4' is attached to a Hydroxyl group.[4] This carbon typically resonates

upfield at ~144 ppm.

Diagnostic Rule: If the most downfield aromatic signal is >150 ppm, the sample is likely

Isozingerone.
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C3' Shift (Meta to alkyl):

In Isozingerone, C3' is C-OH (~146 ppm).

In Zingerone, C3' is C-OMe (~146.5 ppm).

Observation: These signals are often too close to be diagnostic on their own; rely on C4'.

Distinguishing Isozingerone from Dehydrozingerone
This is a purity check. Dehydrozingerone is a common synthetic precursor.

Carbonyl Check: Look for a peak at 198 ppm. If present, the sample contains the

unsaturated enone (Dehydrozingerone). Isozingerone shows a ketone at 208 ppm.

Alkene Region: Signals at 126 ppm and 143 ppm indicate the presence of the double bond (

).

Validation Workflow
To confirm the assignment, run a HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Isozingerone: The Methoxy protons (

~3.[8]8) will show a strong correlation to C4' (~150.8 ppm).

Zingerone: The Methoxy protons will correlate to C3' (~146.5 ppm).
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Caption: Decision tree for identifying Isozingerone using 13C NMR chemical shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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